molecular formula C18H25N5O3 B3898307 [(E)-(1-hydroxy-2,2-dimethyl-4-oxido-3-phenyl-1-aza-4-azoniaspiro[4.6]undec-3-en-6-ylidene)amino]urea

[(E)-(1-hydroxy-2,2-dimethyl-4-oxido-3-phenyl-1-aza-4-azoniaspiro[4.6]undec-3-en-6-ylidene)amino]urea

Cat. No.: B3898307
M. Wt: 359.4 g/mol
InChI Key: QPLIWSVYQNJRMR-XSFVSMFZSA-N
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Description

[(E)-(1-hydroxy-2,2-dimethyl-4-oxido-3-phenyl-1-aza-4-azoniaspiro[46]undec-3-en-6-ylidene)amino]urea is a complex organic compound with a unique structure that includes a spiro ring system, a phenyl group, and a urea moiety

Properties

IUPAC Name

[(E)-(1-hydroxy-2,2-dimethyl-4-oxido-3-phenyl-1-aza-4-azoniaspiro[4.6]undec-3-en-6-ylidene)amino]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25N5O3/c1-17(2)15(13-9-5-3-6-10-13)22(25)18(23(17)26)12-8-4-7-11-14(18)20-21-16(19)24/h3,5-6,9-10,26H,4,7-8,11-12H2,1-2H3,(H3,19,21,24)/b20-14+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPLIWSVYQNJRMR-XSFVSMFZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(=[N+](C2(N1O)CCCCCC2=NNC(=O)N)[O-])C3=CC=CC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1(C(=[N+](C\2(N1O)CCCCC/C2=N\NC(=O)N)[O-])C3=CC=CC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(E)-(1-hydroxy-2,2-dimethyl-4-oxido-3-phenyl-1-aza-4-azoniaspiro[4.6]undec-3-en-6-ylidene)amino]urea typically involves multiple steps, starting with the preparation of the spiro ring system. One common method involves the reaction of a suitable precursor with a phenyl group and a urea derivative under controlled conditions. The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for efficiency and cost-effectiveness. This includes the use of continuous flow reactors, automated systems, and advanced purification techniques to produce the compound on a commercial scale .

Chemical Reactions Analysis

Types of Reactions

[(E)-(1-hydroxy-2,2-dimethyl-4-oxido-3-phenyl-1-aza-4-azoniaspiro[4.6]undec-3-en-6-ylidene)amino]urea undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. The reaction conditions vary depending on the desired transformation but generally involve controlled temperatures, pressures, and the use of solvents to facilitate the reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound. Substitution reactions can result in various substituted derivatives with different functional groups .

Mechanism of Action

The mechanism of action of [(E)-(1-hydroxy-2,2-dimethyl-4-oxido-3-phenyl-1-aza-4-azoniaspiro[4.6]undec-3-en-6-ylidene)amino]urea involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and are the subject of ongoing research .

Comparison with Similar Compounds

[(E)-(1-hydroxy-2,2-dimethyl-4-oxido-3-phenyl-1-aza-4-azoniaspiro[4.6]undec-3-en-6-ylidene)amino]urea can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
[(E)-(1-hydroxy-2,2-dimethyl-4-oxido-3-phenyl-1-aza-4-azoniaspiro[4.6]undec-3-en-6-ylidene)amino]urea
Reactant of Route 2
[(E)-(1-hydroxy-2,2-dimethyl-4-oxido-3-phenyl-1-aza-4-azoniaspiro[4.6]undec-3-en-6-ylidene)amino]urea

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